Osteogenic growth peptide - 132996-61-3

Osteogenic growth peptide

Catalog Number: EVT-242981
CAS Number: 132996-61-3
Molecular Formula: C₆₈H₁₁₀N₂₂O₁₈
Molecular Weight: 1523.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Osteogenic growth peptide (OGP) is a naturally occurring tetradecapeptide [], initially characterized in regenerating bone marrow []. It is identical to the C-terminus of histone H4 []. OGP is present in high abundance in human and other mammalian sera, primarily complexed to OGP binding proteins (OGPBPs) []. It plays a significant role in regulating bone formation and hematopoiesis [, , ].

Synthesis Analysis

OGP can be synthesized using solid-phase peptide synthesis methods []. Synthetic OGP, identical in structure to the native molecule, has been produced and used in various studies []. Additionally, a C-terminal truncated form, OGP(10-14), has been isolated from human plasma and culture medium of murine osteoblastic cells, exhibiting similar mitogenic activity to the full-length OGP [].

Molecular Structure Analysis

The primary structure of OGP consists of 14 amino acids [], identical to the C-terminal residues 90–103 of histone H4 []. The C-terminal pentapeptide, OGP(10–14), represents the physiologically active form of OGP [].

Mechanism of Action

OGP exerts its biological effects through binding to specific receptors on target cells [, , ]. In osteoblasts, OGP mitogenic signaling involves the activation of the ERK1/2 pathway, leading to de novo synthesis of mitogen-activated protein kinase-activated protein kinase 2 (Mapkapk2) []. This, in turn, leads to the phosphorylation and enhanced transcriptional activity of CREB, ultimately stimulating DNA synthesis []. OGP also stimulates osteogenic differentiation through the induction of endothelial nitric oxide synthases []. OGP also has potent anti-inflammatory and bone-preserving effects mediated through the cannabinoid receptor type 2 (CB2) [].

Physical and Chemical Properties Analysis

OGP is a 14-amino acid peptide with a molecular weight of approximately 1.6 kDa []. It is primarily found in a bound form in serum, complexed to OGPBPs []. The C-terminal pentapeptide, OGP(10-14), is the active fragment responsible for its biological activities [].

Applications

Bone Regeneration and Fracture Healing:

  • Stimulation of Osteoblast Proliferation and Differentiation: OGP promotes the proliferation and differentiation of osteoblasts in vitro [, , , , ]. It enhances alkaline phosphatase activity [, , , ], matrix mineralization [, , , ], and the expression of osteogenic markers such as osteocalcin [, , ].
  • Enhancement of Fracture Healing: Exogenous administration of OGP has been shown to accelerate fracture healing in animal models [, ].
  • Tissue Engineering: OGP has been incorporated into various biomaterials, including supramolecular hydrogels [], bacterial cellulose-hydroxyapatite composites [], and nanocellulose-collagen-apatite composites [], to enhance bone regeneration.

Hematopoiesis and Immune Modulation:

  • Stimulation of Hematopoiesis: OGP increases white blood cell counts and total femoral bone marrow cellularity, suggesting a stimulatory effect on hematopoiesis [].
  • Enhancement of Bone Marrow Transplant Engraftment: Pre-treatment with OGP before ablative radiotherapy and bone marrow transplantation has been shown to improve bone marrow transplant engraftment and survival rates in mice [].
  • Mitigation of Myelosuppression: OGP-functionalized tetrahedral framework nucleic-acid nanostructures (OGP-tFNAs) have shown promise in alleviating myelosuppression induced by chemotherapy [].

Osteogenic Growth Peptide (10-14) (OGP(10-14))

    Compound Description: OGP(10-14) is the C-terminal pentapeptide of osteogenic growth peptide (OGP), consisting of the amino acid sequence H-Tyr-Gly-Phe-Gly-Gly-OH. [, ] It represents the physiologically active fragment of OGP and exhibits similar biological activities. [, ] Studies have demonstrated that OGP(10-14) promotes osteoblast proliferation, differentiation, alkaline phosphatase activity, and matrix mineralization in vitro. [, ] It also stimulates bone formation and trabecular bone density, and facilitates fracture healing in vivo. []

    Relevance: OGP(10-14) is a truncated, biologically active derivative of osteogenic growth peptide, retaining its key functional domain responsible for its effects on bone cells. [, ]

G35I

    Compound Description: G35I is a C-terminal derivative of osteogenic growth peptide. [] In vitro studies show that it stimulates the proliferation of human osteoblasts and enhances the formation of osteoclast-like cells at specific concentrations. [] Additionally, G35I has been found to decrease the expression of osteoprotegerin in human osteoblasts. []

G48A

    Compound Description: G48A is an analogue of the osteogenic growth peptide C-terminal pentapeptide OGP(10-14) (also referred to as G36G). [] In studies with ovariectomized rats, G48A demonstrated the ability to increase bone mineral density and improve bone biomechanical properties. []

    Relevance: G48A shares structural similarities with osteogenic growth peptide and its active pentapeptide fragment OGP(10-14). [] Its positive effects on bone density and biomechanical properties suggest potential as a therapeutic agent for osteoporosis. []

[His102]H4

    Compound Description: [His102]H4 is a modified histone H4 protein where the 102nd amino acid is replaced with histidine. [] This alteration allows for the tracking and study of histone H4 processing. Experiments using this modified protein have demonstrated that cells transfected with [His102]H4 secrete a corresponding [His13]OGP. []

    Relevance: This finding provides strong evidence that osteogenic growth peptide is generated from the histone H4 protein through post-translational processing. [] The C-terminal 14 amino acids of histone H4 are identical to the sequence of osteogenic growth peptide. []

[His13]OGP

    Compound Description: [His13]OGP is a modified osteogenic growth peptide with a histidine substitution at the 13th position. [] This modification aids in tracking OGP production and secretion.

    Relevance: The identification of [His13]OGP secretion following transfection with [His102]H4 confirms the direct relationship between histone H4 and osteogenic growth peptide production. [] This modified OGP serves as a valuable tool for studying the biogenesis and processing of OGP. []

Synthetic Osteogenic Growth Peptide (sOGP)

    Compound Description: sOGP is a chemically synthesized version of the naturally occurring osteogenic growth peptide. [, , ] It has been used extensively in research to investigate the biological activities of OGP, including its effects on bone formation, hematopoiesis, and cellular signaling pathways. [, , ]

    Relevance: sOGP serves as a readily available and controllable tool for studying the functions of osteogenic growth peptide, allowing researchers to investigate its therapeutic potential in various experimental models. [, , ]

Properties

CAS Number

132996-61-3

Product Name

Osteogenic growth peptide

IUPAC Name

2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid

Molecular Formula

C₆₈H₁₁₀N₂₂O₁₈

Molecular Weight

1523.7 g/mol

InChI

InChI=1S/C68H110N22O18/c1-36(2)28-47(87-57(99)38(5)70)64(106)85-44(16-10-11-25-69)61(103)84-45(18-13-27-77-68(74)75)62(104)86-46(23-24-51(71)93)58(100)80-33-53(95)82-43(17-12-26-76-67(72)73)63(105)90-56(39(6)91)66(108)89-48(29-37(3)4)65(107)88-50(31-41-19-21-42(92)22-20-41)60(102)81-34-54(96)83-49(30-40-14-8-7-9-15-40)59(101)79-32-52(94)78-35-55(97)98/h7-9,14-15,19-22,36-39,43-50,56,91-92H,10-13,16-18,23-35,69-70H2,1-6H3,(H2,71,93)(H,78,94)(H,79,101)(H,80,100)(H,81,102)(H,82,95)(H,83,96)(H,84,103)(H,85,106)(H,86,104)(H,87,99)(H,88,107)(H,89,108)(H,90,105)(H,97,98)(H4,72,73,76)(H4,74,75,77)/t38-,39+,43-,44-,45-,46-,47-,48-,49-,50-,56-/m0/s1

InChI Key

VNTJGCYVIRTGMZ-PXGLAOGESA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)N

Synonyms

osteogenic growth peptide

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.